Methyl 2-methoxytetrafluoropropionate
Overview
Description
Methyl 2-methoxytetrafluoropropionate is an organic compound with the molecular formula C5H6F4O3. It is a fluorinated ester that has gained attention due to its unique chemical properties and potential applications in various fields. The compound is characterized by its tetrafluorinated carbon chain and methoxy group, which contribute to its reactivity and stability.
Scientific Research Applications
Methyl 2-methoxytetrafluoropropionate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds and heterocycles.
Biology: The compound is studied for its potential use in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of fluorinated pharmaceuticals.
Safety and Hazards
“Methyl 2-methoxytetrafluoropropionate” is a flammable liquid and vapour. It poses a moderate fire hazard when exposed to heat or flame. Its vapour forms an explosive mixture with air. Heating may cause expansion or decomposition leading to violent rupture of containers . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Relevant Papers I found a paper titled "this compound as a synthetic equivalent of methyl trifluoropyruvate in the Claisen condensation. The first synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones" . This paper might provide more detailed information about the compound.
Mechanism of Action
Target of Action
Methyl 2-methoxytetrafluoropropionate is a chemical compound with the molecular formula C5H6F4O3 The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It has been used as an intermediate in the synthesis of other compounds . For instance, it has been used in the Claisen condensation of acetophenones, leading to the formation of intermediate compounds .
Biochemical Pathways
It is known to participate in the Claisen condensation reaction, which is a carbon-carbon bond-forming reaction and a crucial step in the biosynthesis of numerous organic compounds .
Pharmacokinetics
Its molecular weight is 190.09 , which might influence its absorption and distribution in the body. Further pharmacokinetic studies are needed to understand its bioavailability and other ADME properties.
Result of Action
As an intermediate in chemical reactions, it contributes to the synthesis of other compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has a boiling point of 40-41/21 Torr , indicating that it can vaporize at relatively low temperatures. It’s also noted that heating may cause expansion or decomposition leading to violent rupture of containers . Therefore, temperature and pressure are critical factors in its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxytetrafluoropropionate can be synthesized through the reaction of hexafluoropropylene oxide with methanol. This reaction typically occurs under reflux conditions in the presence of a base such as lithium hydride in dioxane. The resulting product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxytetrafluoropropionate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in Claisen condensation reactions to form diketones and other complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Condensation: Claisen condensation typically involves the use of bases like lithium hydride in solvents such as dioxane.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
- Methyl trifluoropyruvate
- Methyl 2,3,3,3-tetrafluoropropanoate
- Methyl 2-methoxy-3,3,3-trifluoropropionate
Uniqueness
Methyl 2-methoxytetrafluoropropionate is unique due to its tetrafluorinated carbon chain and methoxy group, which confer distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O3/c1-11-3(10)4(6,12-2)5(7,8)9/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWRUEZRLRNISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379548 | |
Record name | Methyl 2-methoxytetrafluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10186-63-7 | |
Record name | Methyl 2-methoxytetrafluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 2-methoxytetrafluoropropionate a useful reagent in organic synthesis?
A1: this compound serves as a synthetic equivalent of methyl trifluoropyruvate, a compound difficult to utilize directly due to its reactivity. This reagent allows for the introduction of the trifluoroacetyl group into various molecules. [] This is particularly useful in the synthesis of heterocyclic compounds like chromones, which are important structural motifs in medicinal chemistry. [, ]
Q2: Can you provide an example of how this compound is used in the synthesis of complex molecules?
A2: One example is its use in the synthesis of 2-(trifluoroacetyl)chromones. [] The Claisen condensation of this compound with various acetophenones, followed by acid-catalyzed cyclization, provides access to these compounds. This method showcases the utility of this compound in constructing complex molecules with potential biological activity.
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